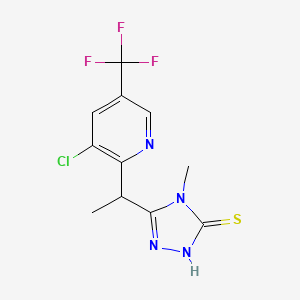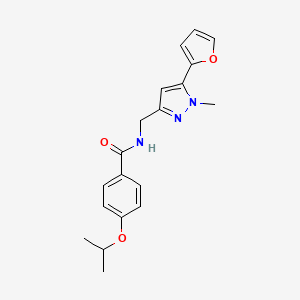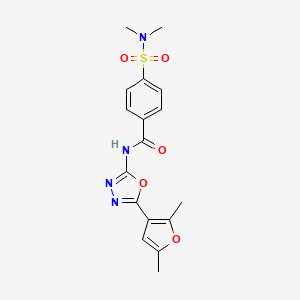
3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters and radical approaches . For instance, the protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of this compound . Additionally, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized, which may provide insights into potential synthesis routes .Applications De Recherche Scientifique
- Mechanistic studies suggest that it interferes with DNA replication and cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells .
- It may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in the inflammatory response .
- Preliminary findings suggest that it may disrupt microbial membranes or interfere with essential cellular processes .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Photophysical Applications
Drug Delivery Systems
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, which is then coupled with a 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "ethyl acetoacetate", "4-bromoaniline", "4-fluorobenzoyl chloride", "hydrazine hydrate", "sodium hydroxide", "thionyl chloride", "acetic acid", "acetic anhydride", "phosphorus pentoxide", "palladium on carbon", "6-chloro-2-iodo-4-phenylquinoline" ], "Reaction": [ "Synthesis of 4-chloro-2-nitroaniline from 4-chloroaniline via nitration", "Reduction of 4-chloro-2-nitroaniline to 4-chloro-2,6-diaminobenzene using hydrogen gas and palladium on carbon", "Synthesis of 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid from ethyl acetoacetate via a Knoevenagel condensation reaction with 4-chloro-2,6-diaminobenzene", "Synthesis of 4-bromoaniline from 4-bromobenzonitrile via reduction with hydrogen gas and palladium on carbon", "Synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid via reaction with thionyl chloride", "Synthesis of 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole from 4-bromoaniline, 4-fluorobenzoyl chloride, and hydrazine hydrate via a condensation reaction", "Synthesis of 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and hydrazine hydrate via a cyclization reaction", "Synthesis of 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one from 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole via a coupling reaction using sodium hydroxide and acetic acid as solvents" ] } | |
Numéro CAS |
391230-39-0 |
Nom du produit |
3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one |
Formule moléculaire |
C31H20BrClFN3O2 |
Poids moléculaire |
600.87 |
Nom IUPAC |
3-[3-(4-bromophenyl)-2-(4-fluorobenzoyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H20BrClFN3O2/c32-21-10-6-18(7-11-21)27-17-26(36-37(27)31(39)20-8-13-23(34)14-9-20)29-28(19-4-2-1-3-5-19)24-16-22(33)12-15-25(24)35-30(29)38/h1-16,27H,17H2,(H,35,38) |
Clé InChI |
KRKXODARFHNBLS-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2757669.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2757670.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757674.png)


![6-Oxaspiro[4.5]decane-9-carbonitrile](/img/structure/B2757677.png)



![2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2757684.png)
![N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2757685.png)
![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)
![4-[2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2757689.png)